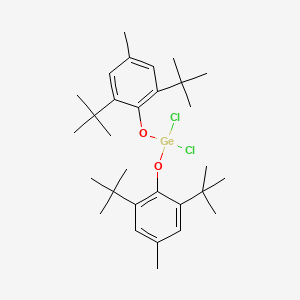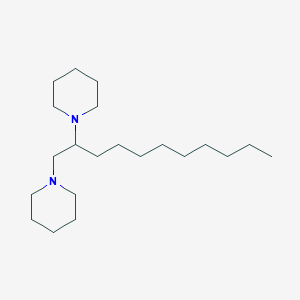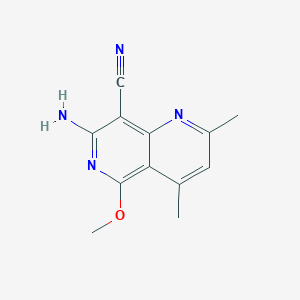
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide is a complex organic compound that belongs to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of tryptamine with an appropriate aldehyde, followed by cyclization and subsequent functionalization to introduce the 3-methylbutan-2-yl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting mood and cognition.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline alkaloid with psychoactive and anticancer properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Norharmane: Studied for its antimicrobial and anticancer activities.
Uniqueness
N-(3-Methylbutan-2-yl)-9H-beta-carboline-3-carboxamide is unique due to its specific structural features, such as the presence of the 3-methylbutan-2-yl group. This structural modification can influence its biological activity and pharmacokinetic properties, making it distinct from other beta-carbolines.
Properties
CAS No. |
89508-05-4 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-(3-methylbutan-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-10(2)11(3)19-17(21)15-8-13-12-6-4-5-7-14(12)20-16(13)9-18-15/h4-11,20H,1-3H3,(H,19,21) |
InChI Key |
IGJPTEBFFPLNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)
![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

![Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B14386492.png)


![N-[4-(Diethylsulfamoyl)phenyl]glycine](/img/structure/B14386508.png)
![1-[1-(4-Chlorophenyl)-1-(4-fluorophenyl)but-3-yn-1-yl]-1H-imidazole](/img/structure/B14386509.png)

![N~1~-[(Furan-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14386537.png)
